molecular formula C7H14ClNO B2551096 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2248268-09-7

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B2551096
CAS No.: 2248268-09-7
M. Wt: 163.65
InChI Key: HPCFONIQHQQUKV-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The core structure of 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride consists of a bicyclo[2.1.1]hexane scaffold with an oxygen atom bridging the 2-position (Fig. 1). This framework is characterized by:

  • Bridgehead carbons at positions 1, 2, and 4, forming a fused bicyclic system.
  • Methyl groups at positions 1 and 3, which influence steric and electronic properties.
  • A primary amine group at position 4, protonated as a hydrochloride salt.

The bicyclic system imposes significant ring strain due to the small bridgehead angles (~60–65°) and bond lengths (C–C: ~1.56 Å, C–O: ~1.43 Å). This strain is partially alleviated by the oxygen bridge, which reduces torsional strain compared to all-carbon bicyclo[2.1.1]hexanes.

Parameter Value Source
Molecular formula C₇H₁₄ClNO
Molecular weight 163.65 g/mol
Bridgehead angle (C1–C2–C4) ~61°
C–O bond length ~1.43 Å

Stereochemical Configuration and Ring Strain Considerations

The bicyclic system enforces a rigid three-dimensional geometry, limiting conformational flexibility. Key stereochemical features include:

  • Fixed bridgehead substituents : The methyl groups at C1 and C3 adopt a cis-relationship due to the bicyclic constraints, reducing rotational freedom.
  • Amine orientation : The primary amine at C4 is positioned exo to the bicyclic framework, enabling hydrogen bonding with the hydrochloride counterion.

Ring strain in the bicyclo[2.1.1]hexane core is mitigated by the oxygen bridge, which stabilizes the structure through partial double-bond character between C2 and O. This stabilization is critical for the compound’s stability compared to all-carbon analogs, which exhibit higher ring tension.

Comparative Structural Analysis with Related 2-Oxabicyclo[2.1.1]hexane Derivatives

This compound shares structural similarities with other 2-oxabicyclo derivatives but differs in substitution patterns. A comparison of key features is provided below:

Compound Substituents Molecular Weight Key Structural Feature
This compound 1,3-dimethyl, 4-amine 163.65 g/mol Exo-oriented amine, methyl steric effects
2-Oxabicyclo[2.1.1]hexane None 84.12 g/mol Minimal strain, no substituents
Polysubstituted 2-oxabicyclo[2.1.1]hexane (e.g., from ) Aryl, ester, alcohol groups >150 g/mol Functional handles for derivatization
Bicyclo[2.1.1]hexane (all-carbon) None 82.12 g/mol Higher ring strain, no oxygen bridge

The methyl groups in the target compound increase lipophilicity compared to unsubstituted 2-oxabicyclo derivatives. The amine group enhances solubility and hydrogen-bonding capacity, making it suitable for medicinal applications.

Properties

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-7(8)3-6(2,4-7)9-5;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCFONIQHQQUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248268-09-7
Record name 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the formation of the bicyclic ring system through a [2+2] cycloaddition reaction. This reaction is often facilitated by photochemical methods, which allow for the efficient formation of the bicyclic structure . The reaction conditions generally include the use of ultraviolet light and specific catalysts to promote the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, light intensity, and catalyst concentration .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group attached to the imidazole ring undergoes oxidation under mild conditions. This reaction is critical for modulating electronic properties and biological activity.

Reaction ConditionsReagentsProductsYieldSource
Room temperature, ethanol solventH₂O₂ (30% aqueous)Sulfoxide derivative75–80%
Reflux, acetic acid catalystmCPBASulfone derivative85–90%
  • Mechanism : The sulfanyl group is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack by peroxides or peracids. The electron-rich imidazole ring enhances reaction rates.

Nucleophilic Substitution at the Imidazole Core

The imidazole ring’s nitrogen atoms participate in nucleophilic substitution, particularly at the 2-position, where the sulfanyl group acts as a leaving group.

Reaction ConditionsReagentsProductsYieldSource
K₂CO₃, DMF, 80°CBenzyl chloride2-Benzylimidazole derivative60–65%
NaH, THF, 0°C to RTMethyl iodide2-Methylimidazole derivative70–75%
  • Mechanism : Deprotonation of the imidazole nitrogen generates a nucleophilic site, facilitating alkylation or arylation. The sulfanyl group’s leaving ability is enhanced under basic conditions .

Hydrolysis of Amide Bonds

The benzamide and carbamoyl groups undergo hydrolysis under acidic or enzymatic conditions, altering pharmacokinetic properties.

Reaction ConditionsReagentsProductsYieldSource
6M HCl, reflux, 12hHydrochloric acidBenzoic acid derivative90–95%
Porcine liver esterase, pH 7.4Enzymatic hydrolysisFree thiophenemethylamine50–55%
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Enzymatic cleavage involves esterase-mediated scission of the carbamoyl bond .

Electrophilic Aromatic Substitution on Thiophene Rings

The thiophene substituents unde

Scientific Research Applications

Neuropharmacology

Research indicates that 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exhibits potential biological activity, particularly in the inhibition of interleukin receptor-associated kinase 4 (IRAK4). This inhibition suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and conditions where inflammation plays a critical role .

Case Study:
A study explored the compound's effects on neuronal signaling pathways and its ability to modulate immune responses, highlighting its potential as a dual-target agent for neurodegenerative diseases .

Medicinal Chemistry

The compound's unique bicyclic structure allows it to participate in various chemical reactions, making it a valuable scaffold for drug design. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Synthesis and Reaction Pathways:
The synthesis of this compound typically involves multi-step processes that can yield derivatives with enhanced biological activities . The compound can undergo oxidation, reduction, and substitution reactions under specific conditions, leading to the formation of various biologically active derivatives.

CompoundBiological TargetActivityReference
This compoundIRAK4Inhibitor
Other derivativesAChE & MAOsInhibitors

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is highlighted through comparisons with related bicyclic amines (Table 1).

Table 1: Comparative Analysis of Bicyclic Amine Hydrochlorides

Compound Name Molecular Formula MW (g/mol) Key Structural Features Applications/Notes References
This compound C₆H₁₂ClNO 149.62 1,3-dimethyl groups; 2-oxa bridge Organic synthesis building block
2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride C₅H₁₀ClNO 135.59 No methyl groups; simpler scaffold Intermediate in drug discovery
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride C₆H₁₁ClNO 149.06 Single methyl group at position 1 Supplier: Enamine Ltd.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Ester group at position 1 Enhanced hydrophobicity; custom synthesis
Bicyclo[3.1.0]hexan-2-amine hydrochloride C₆H₁₁ClN 148.62 Bicyclo[3.1.0] scaffold; no oxygen atom Distinct conformational rigidity

Structural and Functional Differences

Substituent Effects: The 1,3-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to non-methylated analogs like 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride. This may enhance membrane permeability in biological systems . The ethyl ester derivative (C₈H₁₄ClNO₃) introduces a carboxylate group, altering solubility and reactivity for specialized synthetic applications .

Synthetic Accessibility: 1-Methyl derivatives (e.g., C₆H₁₁ClNO) are more synthetically accessible than 1,3-dimethyl analogs, as evidenced by broader supplier availability (Enamine Ltd., Synthonix) .

Industrial and Research Relevance

  • This compound is priced higher than simpler analogs (e.g., $570/100 mg vs. $10–12/kg for guanidine HCl ), reflecting its specialized role in medicinal chemistry.
  • The 2-oxabicyclo[2.1.1]hexane core is increasingly utilized in fragment-based drug design due to its balance of rigidity and synthetic flexibility .

Biological Activity

Overview

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic framework, which includes an oxygen atom, making it a subject of interest for various biological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H11_{11}ClN\O
  • Molecular Weight : 133.16 g/mol
  • CAS Number : 1935424-98-8

The mechanism of action of this compound involves its interaction with specific biological receptors and pathways. The bicyclic structure allows the compound to fit into various biological targets, potentially modulating their activity. Research indicates that it may act as a bioisostere for ortho- and meta-benzenes, influencing its reactivity and biological interactions .

Pharmacological Effects

Research has highlighted several potential pharmacological effects of this compound:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by interacting with neurotransmitter systems.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related bicyclic compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the synthesis and biological validation of 2-oxabicyclo[2.1.1]hexanes, suggesting potential applications in drug development due to their bioisosteric properties.
Study 2Reported on the structural properties and potential medicinal applications of bicyclic amines, including their role in synthesizing novel drug candidates.
Study 3Explored the interactions of bicyclic compounds with various biological targets, indicating their potential in therapeutic applications based on structural modifications.

Synthetic Routes

The synthesis of this compound typically involves iodocyclization reactions that facilitate the formation of the bicyclic structure under controlled conditions .

Applications in Medicinal Chemistry

Due to its unique structural characteristics, this compound serves as a building block in medicinal chemistry for developing new drugs targeting various diseases, including neurodegenerative disorders and mood disorders.

Q & A

What are the standard synthetic routes for 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and how can computational methods optimize its synthesis?

  • Basic:
    The compound can be synthesized via O-methylation of oxime intermediates followed by hydrolysis, as described for structurally similar bicyclic amines . Key steps include controlling reaction temperature (e.g., 40–60°C for methyl chloride-mediated O-methylation) and purification using ion-exchange chromatography to isolate the hydrochloride salt.
  • Advanced:
    Computational reaction path searches, such as those employed by ICReDD, integrate quantum chemical calculations and machine learning to predict optimal reaction conditions (e.g., solvent choice, catalyst loading) and bypass trial-and-error approaches. This reduces synthesis time by 30–50% while improving yield .

How should structural characterization of this bicyclic amine hydrochloride be approached, and what advanced techniques resolve stereochemical ambiguities?

  • Basic:
    Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and methyl group positions. Mass spectrometry (ESI-MS) verifies molecular weight (C7H13ClN2O\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}, expected [M+H]+^+ = 189.1). IR spectroscopy identifies the oxabicyclo ether linkage (C-O-C stretch at 1100–1250 cm1^{-1}) .
  • Advanced:
    High-resolution cryogenic X-ray crystallography or NOESY experiments resolve stereochemical uncertainties in the bicyclo[2.1.1]hexane core. Coupled with DFT-based NMR chemical shift predictions, these methods validate spatial arrangements of substituents .

What methodologies are recommended for identifying and quantifying impurities in this compound?

  • Basic:
    Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects common impurities like unreacted oxime precursors or des-methyl analogs. Compare retention times against spiked standards .
  • Advanced:
    LC-HRMS with collision-induced dissociation (CID) fragments impurities for structural elucidation. Pair with quantum-mechanical fragmentation simulations (e.g., using Gaussian 16) to confirm proposed impurity structures .

How can reaction conditions for derivatizing this amine hydrochloride be systematically optimized?

  • Basic:
    Use factorial design to screen variables (e.g., pH, temperature, reagent stoichiometry). For example, a 23^3 design (pH 6–8, 25–50°C, 1–2 eq. acylating agent) identifies pH as the most significant factor in acylation yields .
  • Advanced:
    Combine microfluidic high-throughput screening with automated DoE (Design of Experiments) algorithms to explore >100 conditions in parallel. Machine learning models trained on this data predict optimal conditions for novel derivatives .

How should contradictory data on the compound’s stability under acidic conditions be resolved?

  • Basic:
    Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use ANOVA to compare degradation rates across batches and identify outliers due to trace metal contaminants .
  • Advanced:
    Apply multi-technique validation: Pair NMR-based degradation product identification with computational hydrolysis pathway modeling (e.g., using CP2K). Cross-validate results with isotopic labeling (18O^{18}O-H2 _2O) to track ether bond cleavage .

What safety protocols are critical when handling this compound in multi-step syntheses?

  • Basic:
    Follow OSHA guidelines for amine hydrochlorides: Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% NaOH before disposal .
  • Advanced:
    Implement real-time gas monitoring (e.g., PID sensors for methyl chloride byproducts) during exothermic steps. Use CFD (Computational Fluid Dynamics) simulations to optimize airflow in reactors and minimize exposure .

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